Cas no 2138022-01-0 (4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide)

4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide
- 4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide
- EN300-1113143
- 2138022-01-0
-
- Inchi: 1S/C10H16N4O/c1-10(2)3-6(10)4-14-5-7(11)8(13-14)9(12)15/h5-6H,3-4,11H2,1-2H3,(H2,12,15)
- InChI Key: ZFQKPWZKMXUNDP-UHFFFAOYSA-N
- SMILES: O=C(C1C(=CN(CC2CC2(C)C)N=1)N)N
Computed Properties
- Exact Mass: 208.13241115g/mol
- Monoisotopic Mass: 208.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 86.9Ų
4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113143-5g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 95% | 5g |
$3479.0 | 2023-10-27 | |
Enamine | EN300-1113143-1g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 95% | 1g |
$1200.0 | 2023-10-27 | |
Enamine | EN300-1113143-1.0g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 1g |
$1599.0 | 2023-06-09 | ||
Enamine | EN300-1113143-10.0g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 10g |
$6882.0 | 2023-06-09 | ||
Enamine | EN300-1113143-0.25g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1113143-0.5g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
Enamine | EN300-1113143-10g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 95% | 10g |
$5159.0 | 2023-10-27 | |
Enamine | EN300-1113143-5.0g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 5g |
$4641.0 | 2023-06-09 | ||
Enamine | EN300-1113143-2.5g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
Enamine | EN300-1113143-0.05g |
4-amino-1-[(2,2-dimethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide |
2138022-01-0 | 95% | 0.05g |
$1008.0 | 2023-10-27 |
4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide
Introduction to 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide (CAS No. 2138022-01-0)
4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 2138022-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The unique structural features of this molecule, particularly its 4-amino and 3-carboxamide functional groups, along with the bulky 2,2-dimethylcyclopropyl substituent, contribute to its distinct chemical properties and potential therapeutic applications.
The synthesis and characterization of 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide have been subjects of considerable interest in recent years. The presence of the dimethylcyclopropyl moiety introduces steric hindrance, which can influence both the reactivity and the binding affinity of the molecule. This feature makes it a valuable scaffold for designing novel compounds with enhanced selectivity and reduced side effects. In addition, the amino and carboxamide groups provide opportunities for further functionalization, enabling the development of derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide and biological targets. Studies have shown that this compound exhibits promising binding properties with enzymes and receptors involved in various pathological processes. For instance, preliminary computational studies suggest that it may interact with kinases and other protein targets relevant to inflammatory diseases and cancer. These findings align with the growing interest in pyrazole derivatives as potential therapeutic agents.
The pharmaceutical industry has been actively exploring pyrazole-based compounds due to their versatility and efficacy. The structural motif of 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide is particularly noteworthy because it combines elements known to enhance drug-like properties, such as lipophilicity and metabolic stability. The dimethylcyclopropyl group, while introducing steric bulk, also contributes to favorable pharmacokinetic profiles by reducing rapid metabolic degradation. This balance is crucial for developing compounds that maintain efficacy over extended periods.
In vitro studies have begun to uncover the mechanistic potential of 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide. Researchers have observed inhibitory effects on certain enzymatic pathways, suggesting its utility in modulating biological processes such as cell proliferation and inflammation. These preliminary results are particularly exciting given the high unmet medical needs associated with these conditions. Further investigation is warranted to elucidate its full spectrum of activity and potential applications in treating human diseases.
The synthetic route to 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide represents another area of innovation within organic chemistry. The synthesis involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have made it possible to streamline these processes, reducing both cost and environmental impact. Such improvements are essential for transitioning promising candidates like this one from laboratory research to clinical development.
The role of computational tools in optimizing the synthesis and properties of 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide cannot be overstated. Molecular modeling software allows researchers to predict how structural modifications will affect biological activity, thereby guiding the design of more effective derivatives. This approach accelerates the drug discovery process by minimizing the need for extensive experimental trials. As computational methods continue to evolve, they will likely play an even greater role in refining compounds like this one for therapeutic use.
The potential applications of 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide extend beyond traditional pharmaceuticals. Its unique structure makes it a candidate for use in agrochemicals or other industrial applications where specific biological activities are desired. Additionally, its stability under various conditions suggests versatility in formulation development. These factors contribute to its significance as a compound with broad utility across multiple sectors.
As research progresses, collaboration between academic institutions and pharmaceutical companies will be crucial for translating findings from studies like these into tangible benefits for patients. The development pipeline for novel therapeutics requires a concerted effort from chemists, biologists, clinicians, and regulatory experts. 4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide exemplifies how fundamental research can lead to innovative solutions for complex medical challenges.
In conclusion,4-amino-1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazole-3-carboxamide (CAS No. 2138022-01-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features offer advantages in terms of biological activity and drug-like properties, making it a valuable candidate for further exploration. As scientific understanding advances, this molecule is poised to contribute to the development of new treatments that address critical unmet medical needs.
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